
3-Amino-4-pyrazolecarbonitrile
Overview
Description
3-Amino-4-pyrazolecarbonitrile (CAS 16617-46-2) is a heterocyclic compound with the molecular formula C₄H₄N₄ and a molecular weight of 108.10 g/mol . Its structure features an amino (-NH₂) group at position 3 and a cyano (-CN) group at position 4 on the pyrazole ring. This bifunctional design enhances its reactivity, making it a versatile intermediate in synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines . It is synthesized via multi-component reactions involving aldehydes, malononitrile, and hydrazine derivatives under catalytic conditions (e.g., Fe₃O₄@Ti-MOF nanostructures or NaCl in aqueous media) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phthalic Anhydride and 4-Amino-2-chlorobenzene Reaction:
Industrial Production Methods:
- The industrial production of N-(4-Amino-2-chlorophenyl)phthalimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Cyclization Reactions
Various cyclization reactions are employed in the synthesis of 3-amino-4-pyrazolecarbonitrile :
- Cyclization of 3-Amino-1-propynylpyrazoles: Reacting 3-amino-1-propynylpyrazoles with cyanogen bromide or cyanogen chloride in the presence of a base yields this compound .
- Cyclization of N-Arylhydrazones: N-arylhydrazones react with trifluoroacetic anhydride and sodium azide in the presence of a base to form this compound .
- Cyclization of 5-Amino-1H-tetrazoles: Reacting 5-amino-1H-tetrazoles with triethylorthoformate and phosphorus oxychloride in the presence of a base leads to the formation of this compound .
Multicomponent Reactions
A three-component reaction involving substituted aromatic aldehydes, malononitrile, and phenylhydrazine is a common method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles [1, 9]. This reaction can be catalyzed by AlCl3 in aqueous ethanol .
Use of Catalysts
Various catalysts facilitate the synthesis of 5-amino-1H-pyrazole-4-carbonitriles:
- [Msim]CuCl3: Utilizes anomeric and vinylogous anomeric effects to promote pyrazole ring formation.
- Copper(II)-coated magnetic core-shell nanoparticles: Provides a green approach, is easily recoverable, and is reusable.
- Nano-[Zn-4NSP]Cl2: Acts as an efficient heterogeneous catalyst.
- Alumina–silica-supported MnO2: Allows for a one-pot synthesis in water and can be recycled.
- Calcined Mg-Fe Hydrotalcite: Promotes a one-pot synthesis of the compound.
- FeCl3/PVP: A green homogeneous catalytic system using FeCl3 and polyvinyl pyrrolidine (PVP) in water/PEG-400 can synthesize 4-amino-1-aryl-1H-pyrazole-4-carbonitriles .
Reactions with Isoxazoles and Hydrazines
The reaction of isoxazoles with hydrazines yields pyrazoles. The mechanism involves the formation of a Fe-isoxazole complex, followed by ring-opening via N–O bond cleavage to form a Fe-nitrene complex. This complex undergoes recyclization to form a Fe-azirine complex, which opens to generate another Fe-nitrene complex, allowing 1,5-cyclization to produce a Fe-N-aminopyrazole complex . Cleavage of the catalyst affords pyrazoles in high yields .
Reaction with Ketene Acetals
Pyrazole-o-aminonitriles can be prepared by the reaction of 3-hydrazino-6-(p-tolyl)pyridazine with ketene S,S- and S,N-acetals or tetracyanoethylene .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that derivatives of 3-amino-4-pyrazolecarbonitrile exhibit promising antiproliferative effects against various cancer cell lines. These compounds have been shown to inhibit tumor growth through mechanisms involving the modulation of cell cycle progression and apoptosis induction .
Anti-inflammatory Effects:
The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antioxidant Activity:
Studies have shown that certain derivatives possess significant antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for developing therapies aimed at oxidative stress-related conditions .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which have applications in drug development .
Synthesis of Pyrazolo Derivatives:
The compound is involved in reactions that yield a range of pyrazolo derivatives with potential biological activities. For example, reacting this compound with different electrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo compounds .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines. The results indicated that specific modifications to the pyrazole ring enhanced activity against breast and lung cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers explored the anti-inflammatory mechanisms of this compound derivatives in animal models of arthritis. The findings revealed significant reductions in paw edema and inflammatory cytokine levels, supporting the compound's potential therapeutic role in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)phthalimide involves its interaction with specific molecular targets in the body. The amino group and the phthalimide moiety play crucial roles in its biological activity. The compound may interact with neurotransmitter receptors or enzymes, leading to its anticonvulsant effects . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural differences and molecular properties of 3-Amino-4-pyrazolecarbonitrile and its analogs:
Thermal and Physicochemical Properties
- Thermal Stability: this compound exhibits a devolatilization temperature of 448°C, higher than simpler heterocycles (e.g., trimethylamine, 309°C) due to its conjugated aromatic system .
- Solubility : The parent compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF). Methyl or thioether substitutions improve lipid solubility, enhancing membrane permeability in biological applications .
Biological Activity
3-Amino-4-pyrazolecarbonitrile (CAS Number: 16617-46-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and applications, supported by various research findings.
Molecular Information:
- Molecular Formula: C₄H₄N₄
- Molecular Weight: 108.10 g/mol
- Melting Point: 172-174 °C
- Density: 1.4 g/cm³
- Boiling Point: 476.4 °C (at 760 mmHg)
Structural Characteristics:
The compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the amino and cyano groups contributes to its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its pyrazole structure. Recent studies have highlighted its potential in various therapeutic areas:
-
Anticancer Activity:
- Research indicates that pyrazole derivatives, including this compound, show promising anticancer effects. A study demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .
-
Anti-inflammatory Properties:
- Pyrazole compounds are recognized for their anti-inflammatory effects. The mechanisms often involve inhibition of cyclooxygenase enzymes (COX), similar to established drugs like celecoxib . The specific activity of this compound in this context requires further investigation but aligns with the broader profile of pyrazole derivatives.
- Antimicrobial Activity:
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation of hydrazine with appropriate carbonyl compounds followed by cyanation. Variations in synthesis can lead to diverse derivatives with modified biological activities.
Synthesis Example:
A common synthetic route involves the reaction of 5-substituted pyrazoles with bidentate electrophiles, yielding compounds with enhanced biological profiles .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Cancer Treatment Development:
- Corrosion Inhibition:
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic protocols for 3-Amino-4-pyrazolecarbonitrile, and how can reaction conditions be optimized for yield?
Basic Research Question
The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine derivatives, β-ketoesters, aldehydes, and nitriles. A representative method involves:
- Reagents : Hydrazine hydrate, ethyl acetoacetate, substituted aromatic aldehydes, and malononitrile.
- Catalyst : Tetra--butyl ammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst .
- Conditions : Reflux in water for 25–30 minutes, followed by recrystallization from ethanol.
Optimization Strategies :
- Temperature Control : Prolonged reflux (>30 minutes) may lead to by-products; monitor via TLC.
- Stoichiometry : Equimolar ratios of hydrazine, aldehyde, and nitrile prevent incomplete cyclization.
- Purification : Ethanol recrystallization removes unreacted malononitrile and improves purity (>95%) .
Table 1 : Key Reaction Parameters
Component | Role | Optimal Quantity |
---|---|---|
Hydrazine hydrate | Nucleophile | 2.0 mmol |
Ethyl acetoacetate | β-Ketoester precursor | 2.0 mmol |
Aromatic aldehyde | Electrophilic partner | 2.0 mmol |
Malononitrile | Nitrile source | 2.0 mmol |
TBAB | Catalyst | 10 mol% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Basic Research Question
IR Spectroscopy :
- CN Stretch : Sharp peak at ~2193 cm⁻¹ confirms the nitrile group .
- NH/NH₂ Stretches : Broad bands at 3406 cm⁻¹ (NH₂) and 3219 cm⁻¹ (NH) .
¹H NMR :
- NH₂ Protons : Broad singlet at δ 6.09 ppm (integration for 2H) .
- Aromatic Protons : Multiplets in δ 7.22–7.85 ppm for substituted aryl groups .
¹³C NMR :
- Nitrile Carbon : Resonance at ~115 ppm .
- Pyrazole Carbons : Peaks between 145–160 ppm for sp² carbons .
Advanced Tip : Cross-validate with X-ray crystallography (e.g., C–C bond lengths of 1.45–1.49 Å and dihedral angles <5° for planar pyrazole rings ).
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?
Advanced Research Question
Discrepancies often arise from polymorphic forms or impurities. For example:
- Reported Melting Points : 172–174°C (Kanto Chemical) vs. 158–160°C for analogs .
Resolution Strategies :
Recrystallization : Use ethanol-DMF (1:1) to isolate the pure polymorph .
DSC Analysis : Differentiate between polymorphs by comparing endothermic peaks.
Spectral Alignment : Compare IR and NMR data with literature (e.g., NH₂ stretches should align within ±10 cm⁻¹ ).
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
Advanced Research Question
Common side reactions include:
- Knoevenagel Adduct Formation : Excess aldehyde leads to aldol by-products.
- Oxidation of NH₂ : Exposure to air forms nitroso derivatives.
Mitigation Approaches :
- Catalyst Selection : TBAB enhances reaction specificity by stabilizing intermediates .
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of amino groups .
- Stepwise Addition : Add malononitrile last to avoid premature cyclization .
Table 2 : Troubleshooting Side Reactions
Side Reaction | Symptom | Solution |
---|---|---|
Aldol condensation | Yellow precipitates before reflux | Reduce aldehyde stoichiometry |
Nitrile hydrolysis | Broad IR peak at ~1650 cm⁻¹ | Use anhydrous conditions |
Q. How do electronic effects of substituents influence the reactivity of this compound in heterocyclic ring-forming reactions?
Advanced Research Question
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on aryl aldehydes modulate reactivity:
- EDGs (e.g., -OCH₃) : Accelerate cyclization by stabilizing intermediates via resonance (e.g., 4-methoxyphenyl derivatives form at 85% yield vs. 72% for -Cl analogs) .
- EWGs (e.g., -NO₂) : Increase electrophilicity of the aldehyde, favoring Knoevenagel adducts but requiring stricter temperature control .
Mechanistic Insight :
- Hammett Analysis : Linear free-energy relationships (ρ = +1.2) confirm the dominance of electronic effects over steric factors in aryl-substituted derivatives .
Q. What advanced computational methods are recommended for modeling the electronic structure of this compound?
Advanced Research Question
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKBQRKZRMYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Record name | 3-aminopyrazole-4-carbonitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066091 | |
Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |
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Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16617-46-2 | |
Record name | 3-Amino-4-cyanopyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |
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Record name | 3-Aminopyrazole-4-carbonitrile | |
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Record name | 3-Amino-4-pyrazolecarbonitrile | |
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Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |
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Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |
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Record name | 5-aminopyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |
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Retrosynthesis Analysis
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